2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate
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Overview
Description
2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate is an organic compound with the molecular formula C11H23NO4. It is a carbamate ester, which is a category of organic compounds derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate typically involves the reaction of 2-(1-ethoxyethoxy)ethanol with isobutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction can be represented as follows:
[ \text{2-(1-Ethoxyethoxy)ethanol} + \text{Isobutyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 2-(1-ethoxyethoxy)ethanol and isobutylamine.
Oxidation: Oxidative reactions can lead to the formation of corresponding oxides or other oxidized products.
Substitution: The carbamate group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under appropriate conditions.
Major Products Formed
Hydrolysis: 2-(1-ethoxyethoxy)ethanol and isobutylamine.
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.
Substitution: New carbamate derivatives with different substituents.
Scientific Research Applications
2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate ester with known carcinogenic properties.
Methyl carbamate: Another simple carbamate ester used in various industrial applications.
Phenyl carbamate: A more complex carbamate ester with different chemical properties.
Uniqueness
2-(1-Ethoxyethoxy)ethyl (2-methylpropyl)carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ethoxyethoxyethyl group provides increased solubility and reactivity compared to simpler carbamate esters. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
62788-89-0 |
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Molecular Formula |
C11H23NO4 |
Molecular Weight |
233.30 g/mol |
IUPAC Name |
2-(1-ethoxyethoxy)ethyl N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C11H23NO4/c1-5-14-10(4)15-6-7-16-11(13)12-8-9(2)3/h9-10H,5-8H2,1-4H3,(H,12,13) |
InChI Key |
SQAQIODYKTVUDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCOC(=O)NCC(C)C |
Origin of Product |
United States |
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